N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide
Description
"N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide" is a synthetic small molecule featuring a 1,8-naphthyridine core substituted with a 7-methyl group, a 4-oxo moiety, and a pyrrolidine-1-carbonyl group at position 2. The acetamide side chain at position 1 is further modified with a 2-chlorobenzyl group, contributing to its unique physicochemical and pharmacological profile.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3/c1-15-8-9-17-21(30)18(23(31)27-10-4-5-11-27)13-28(22(17)26-15)14-20(29)25-12-16-6-2-3-7-19(16)24/h2-3,6-9,13H,4-5,10-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDSQCKRZYUFEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3Cl)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature regarding its biological activity, including mechanisms of action, efficacy in various biological models, and potential therapeutic applications.
Chemical Structure
The compound features a complex structure that includes:
- Chlorobenzyl moiety
- Naphthyridine core
- Pyrrolidine carbonyl group
This structural diversity suggests potential interactions with various biological targets.
Research indicates that N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide may exert its effects through multiple mechanisms:
- Inhibition of Kinesin Spindle Protein (KSP) : Similar compounds have shown to inhibit KSP, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism is crucial for developing anticancer therapies .
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties against various bacterial strains, although specific data on this compound is limited .
Biological Activity Data
The biological activity of N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide can be summarized in the following table:
Case Study 1: KSP Inhibition and Cancer Therapy
A study investigated the effects of similar naphthyridine derivatives on KSP inhibition. The results demonstrated that these compounds effectively induced apoptosis in cancer cells by disrupting mitotic spindle formation, thereby validating their potential as anticancer agents .
Case Study 2: Antimicrobial Properties
Another investigation evaluated the antimicrobial efficacy of related compounds against standard bacterial strains. The findings revealed significant activity against Gram-positive and Gram-negative bacteria, suggesting that N-(2-chlorobenzyl)-2-(7-methyl-4-oxo-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-1(4H)-yl)acetamide may also serve as a lead for developing new antibiotics .
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-position of the 1,8-naphthyridine core is critical for modulating bioactivity. Key analogues include:
- Morpholinomethyl-substituted derivative (2c): Synthesized via POCl3-mediated reactions, this compound (7-Methyl-3-(morpholinomethyl)-2-phenyl-1,8-naphthyridine-4(1H)-one) replaces the pyrrolidine-1-carbonyl group with a morpholine-linked methyl group.
- 4-Chlorobenzoyl-substituted derivative (E999-0294) : Features a 4-chlorobenzoyl group at position 3 (2-[3-(4-chlorobenzoyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide). Compared to the target compound’s pyrrolidine-1-carbonyl group, the benzoyl substituent introduces greater aromaticity and hydrophobicity (logP = 2.67 vs. similar range for the target), which may influence membrane permeability and target affinity .
Variations in the Acetamide Side Chain
- N-(4-chlorophenyl)-substituted derivative (G313-0086): This compound (N-(4-chlorophenyl)-2-[3-(3,4-dimethylbenzenesulfonyl)-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl]acetamide) replaces the 2-chlorobenzyl group with a 4-chlorophenyl moiety.
- Unsubstituted acetamide (E999-0294) : The absence of a benzyl group in this derivative simplifies the structure, increasing polar surface area (72.39 Ų) and hydrogen-bonding capacity, which could improve aqueous solubility but reduce cellular uptake .
Physicochemical Properties
The target compound’s logP (~2.67) aligns with E999-0294, suggesting balanced lipophilicity for membrane penetration and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
